1-Ethoxy-3-isocyanatopropane
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Overview
Description
Preparation Methods
1-Ethoxy-3-isocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyl isocyanate with ethanol under controlled conditions . The reaction typically requires anhydrous conditions and a suitable solvent such as toluene or diethyl ether. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
1-Ethoxy-3-isocyanatopropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isocyanate group.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Polymerization: It can undergo polymerization reactions, forming polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethoxy-3-isocyanatopropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-isocyanatopropane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reaction forms urethane or urea linkages, which are the basis for its use in polymerization and other applications .
Comparison with Similar Compounds
1-Ethoxy-3-isocyanatopropane can be compared with other isocyanates such as:
Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene diisocyanate: Commonly used in the production of polyurethanes for coatings and adhesives.
This compound is unique due to its ethoxy group, which imparts different reactivity and solubility properties compared to other isocyanates .
Properties
IUPAC Name |
1-ethoxy-3-isocyanatopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-5-3-4-7-6-8/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCZSDNDGWZYNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572709 |
Source
|
Record name | 1-Ethoxy-3-isocyanatopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54458-15-0 |
Source
|
Record name | 1-Ethoxy-3-isocyanatopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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